molecular formula C10H10ClNO2 B1468810 1-(4-Chlorobenzoyl)azetidin-3-ol CAS No. 1340034-59-4

1-(4-Chlorobenzoyl)azetidin-3-ol

Cat. No.: B1468810
CAS No.: 1340034-59-4
M. Wt: 211.64 g/mol
InChI Key: QOBIQCTZJJUPMD-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring with a hydroxyl group and a 4-chlorobenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzoyl)azetidin-3-ol can be synthesized through various methods. . This method efficiently produces functionalized azetidines under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of 4-chlorobenzoyl chloride, followed by its reaction with appropriate azetidine precursors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The chlorine atom in the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols.
  • Substitution reactions yield various substituted benzoyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzoyl)azetidin-3-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and benzoyl moiety contribute to its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and benzoyl-substituted compounds:

    Similar Compounds: 1-(4-amino-2-chlorobenzoyl)azetidin-3-ol, 1-(4-methylbenzoyl)azetidin-3-ol.

    Uniqueness: The presence of the 4-chlorobenzoyl group and the hydroxyl group in the azetidine ring makes this compound unique.

Properties

IUPAC Name

(4-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBIQCTZJJUPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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